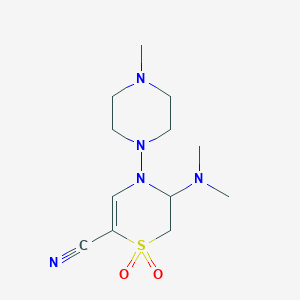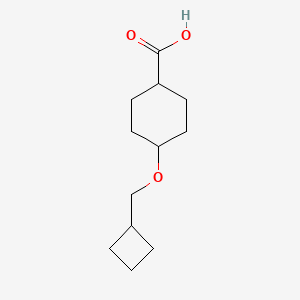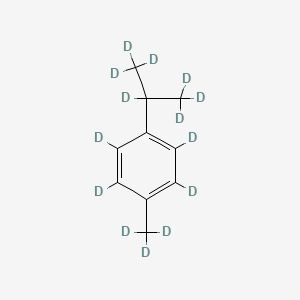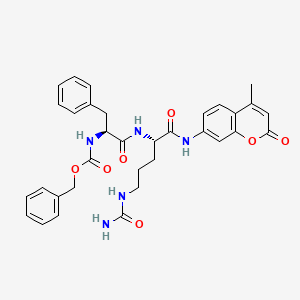![molecular formula C8H6ClN3O2 B1458456 Methyl-2-Chlor-7H-Pyrrolo[2,3-d]pyrimidin-5-carboxylat CAS No. 1352396-67-8](/img/structure/B1458456.png)
Methyl-2-Chlor-7H-Pyrrolo[2,3-d]pyrimidin-5-carboxylat
Übersicht
Beschreibung
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . This method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular formula of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is C8H6ClN3O2 . The InChI code is 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of sodium methoxide in methanol, followed by the addition of dimethyl malonate . The mixture is then stirred for a certain period .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
Diese Verbindung dient als Vorläufer bei der Synthese von Pyrrolo[2,3-d]pyrimidin-Derivaten, die vielversprechende Ergebnisse als Antikrebsmittel gezeigt haben. Insbesondere wurden Derivate gegen verschiedene humane Krebszelllinien, einschließlich MCF7, A549 und HCT116, getestet, wobei einige Verbindungen signifikante zytotoxische Wirkungen zeigten . Die Fähigkeit, Apoptose und Zellzyklusarretierung in Krebszellen zu induzieren, macht diese Derivate wertvoll für die Entwicklung neuer Antikrebstherapien.
Molekular-Docking-Studien
Molekular-Docking-Studien haben Methyl-2-Chlor-7H-Pyrrolo[2,3-d]pyrimidin-5-carboxylat-Derivate verwendet, um die Bindungsaffinitäten gegenüber verschiedenen Proteinen zu untersuchen. Beispielsweise haben Verbindungen vielversprechende Bindungsaffinitäten gegenüber dem anti-apoptotischen Protein Bcl2 gezeigt, das eine entscheidende Rolle bei der Regulation des programmierten Zelltods spielt . Diese Studien sind wichtig, um die Interaktion zwischen potenziellen Medikamenten und ihren Zielmolekülen auf molekularer Ebene zu verstehen.
Genexpressionsmodulation
Die Forschung hat gezeigt, dass bestimmte Pyrrolo[2,3-d]pyrimidin-Derivate die Genexpression in Krebszellen modulieren können. Beispielsweise wurde eine Hochregulierung der Gene P53 und BAX sowie eine Herunterregulierung von Bcl2 beobachtet, was zur Induktion von Apoptose in behandelten Zellen beiträgt . Diese Anwendung ist für die Krebsbehandlung von Bedeutung, da sie die direkte Manipulation zellulärer Mechanismen beinhaltet, die das Zellwachstum und den Zelltod kontrollieren.
Einfluss auf die Enzymaktivität
Derivate dieser Verbindung haben gezeigt, dass sie die Aktivität von Enzymen beeinflussen, die mit dem Fortschreiten von Krebs zusammenhängen. Beispielsweise wurde in behandelten Krebszellen eine erhöhte Aktivität von Caspase 8 und BAX sowie eine verringerte Aktivität von Bcl2 berichtet . Dies deutet auf eine potenzielle Rolle bei der Entwicklung enzymgezielter Krebstherapien hin.
Zellzyklusanalyse
Studien haben gezeigt, dass this compound-Derivate in Krebszellen eine Zellzyklusarretierung in der G1/S-Phase verursachen können . Diese Anwendung ist entscheidend für die Krebsforschung, da die Kontrolle des Zellzyklus eine Schlüsselstrategie ist, um die Proliferation von Krebszellen zu verhindern.
Bewertung der antioxidativen Aktivität
Einige synthetisierte Verbindungen, die das Pyrrolo[2,3-d]pyrimidin-Gerüst enthalten, wurden mit Assays wie der DPPH-Methode auf ihre antioxidative Aktivität hin untersucht . Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, und diese Forschung könnte zur Entwicklung neuer antioxidativer Wirkstoffe führen.
Wirkmechanismus
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can have significant biological activities . The specific interactions between this compound and its potential targets, as well as the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity against certain types of cancer cells .
Zukünftige Richtungen
The future directions for research on methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and similar compounds involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . The focus is on the execution of the twelve principles of green chemistry in the synthesis of these compounds .
Biochemische Analyse
Biochemical Properties
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the rate of starch hydrolysis. This interaction is crucial for its potential use in managing diabetes by controlling postprandial blood glucose levels .
Cellular Effects
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by modulating the expression of key genes involved in cell survival and death pathways . The compound influences cell signaling pathways such as the p53 pathway, leading to the upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by inhibiting enzymes that are critical for energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its binding interactions with biomolecules and subsequent modulation of their activity. The compound binds to the active sites of target enzymes, such as α-amylase and Bcl2, leading to their inhibition . This inhibition disrupts the normal biochemical pathways, resulting in altered cellular functions. For instance, the inhibition of α-amylase reduces glucose production from starch, while the inhibition of Bcl2 promotes apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, where cells develop resistance mechanisms to counteract its effects. This highlights the importance of optimizing dosage and treatment duration in experimental settings.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions can have downstream effects on cellular metabolism, influencing processes such as biosynthesis and energy homeostasis.
Transport and Distribution
The transport and distribution of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, with higher concentrations observed in organelles involved in metabolic processes.
Subcellular Localization
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits specific subcellular localization patterns, which are critical for its activity. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and influences cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective function.
Eigenschaften
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSMPFYDSKYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)


![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)


